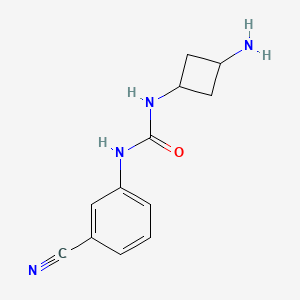
1-(3-Aminocyclobutyl)-3-(3-cyanophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Aminocyclobutyl)-3-(3-cyanophenyl)urea, commonly known as ACU-4429, is a small molecule drug that has shown potential in treating various neurodegenerative disorders, including Huntington's disease and Parkinson's disease.
Mechanism of Action
ACU-4429 works by inhibiting the activity of the enzyme transglutaminase 2 (TG2), which is known to play a role in the aggregation of mutant huntingtin protein and neuronal cell death in Parkinson's disease. By inhibiting TG2 activity, ACU-4429 can reduce the aggregation of mutant huntingtin protein and protect dopaminergic neurons from degeneration.
Biochemical and Physiological Effects:
ACU-4429 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and brain penetration. ACU-4429 has also been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
Advantages and Limitations for Lab Experiments
One of the main advantages of ACU-4429 is its specificity for TG2, which reduces the risk of off-target effects. ACU-4429 also has good oral bioavailability and brain penetration, making it suitable for oral administration and crossing the blood-brain barrier. However, one limitation of ACU-4429 is its relatively low potency, which may require higher doses for therapeutic efficacy.
Future Directions
There are several future directions for research on ACU-4429. One direction is to optimize the synthesis method to improve the potency and reduce the cost of production. Another direction is to conduct further preclinical studies to evaluate the safety and efficacy of ACU-4429 in animal models of neurodegenerative disorders. Clinical trials are also needed to determine the safety and efficacy of ACU-4429 in humans. Additionally, further studies are needed to investigate the potential of ACU-4429 in treating other neurodegenerative disorders, such as Alzheimer's disease and amyotrophic lateral sclerosis.
Synthesis Methods
The synthesis of ACU-4429 involves the reaction of 3-(3-cyanophenyl)urea with 3-aminocyclobutanone in the presence of a base. The reaction yields ACU-4429 as a white solid with a purity of over 99%. The synthesis method has been optimized to produce ACU-4429 in large quantities with high purity, making it suitable for further research.
Scientific Research Applications
ACU-4429 has been extensively studied for its potential in treating neurodegenerative disorders. In vitro studies have shown that ACU-4429 can reduce the aggregation of mutant huntingtin protein, which is the primary cause of Huntington's disease. ACU-4429 has also been shown to protect dopaminergic neurons from degeneration in Parkinson's disease models. In vivo studies have demonstrated that ACU-4429 can improve motor function and reduce neuronal loss in animal models of neurodegenerative disorders.
properties
IUPAC Name |
1-(3-aminocyclobutyl)-3-(3-cyanophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c13-7-8-2-1-3-10(4-8)15-12(17)16-11-5-9(14)6-11/h1-4,9,11H,5-6,14H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJGCSQGXLIMGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1NC(=O)NC2=CC=CC(=C2)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminocyclobutyl)-3-(3-cyanophenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

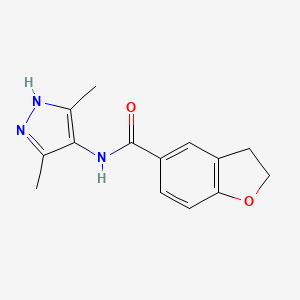


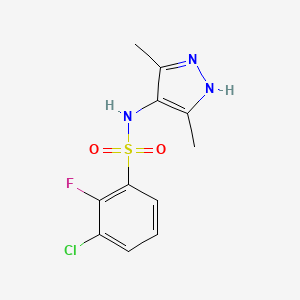
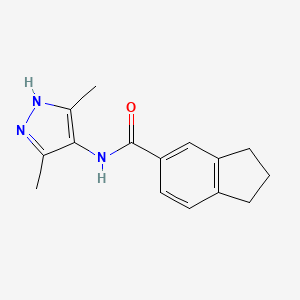
![2-Fluoro-6-[(1,3,5-trimethylpyrazol-4-yl)methylamino]benzonitrile](/img/structure/B7556516.png)
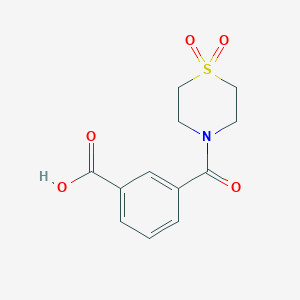
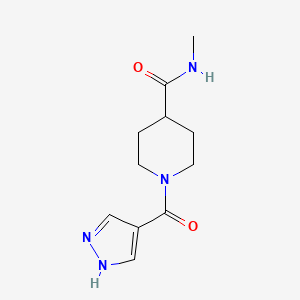

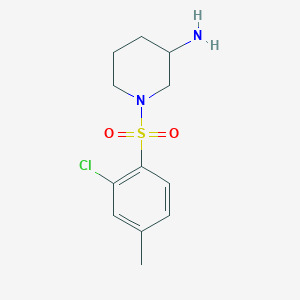


![1-[(4-Fluorophenyl)methylsulfonyl]piperidin-3-amine](/img/structure/B7556591.png)
![4-[3-(Hydroxymethyl)piperidin-1-yl]-2-(trifluoromethyl)benzonitrile](/img/structure/B7556598.png)